molecular formula C7H8ClNO4S2 B8510509 Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate

Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate

Cat. No.: B8510509
M. Wt: 269.7 g/mol
InChI Key: DUIBRFKXCLWWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chloro group, a carboethoxy group, and a sulfonamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by sulfonation and esterification reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8ClNO4S2

Molecular Weight

269.7 g/mol

IUPAC Name

ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate

InChI

InChI=1S/C7H8ClNO4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3,(H2,9,11,12)

InChI Key

DUIBRFKXCLWWPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask were added 5-chloro-4-carboxythiophene-2-sulfonamide (5.0 g, 20.7 mmole) along with toluene (25 mL), ethanol (20 ml), and conc. H2SO4 (25 drops). The reaction mixture was refluxed for 96 hours. The reaction mixture was cooled and the solvent was removed under vacuum. The residue was then poured onto ice and the pH adjusted to ~8.0 using 10% sodium carbonate. The basic aqueous layer was extracted with ethyl acetate and the organic layer was washed with water, brine, and dried (MgSO4). Solvent removal yielded 3.92 g (70%) of an off white solid which was used as is: mp =98°-99° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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